

physical and chemical properties of ferric ammonium sulfate dodecahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ferric ammonium sulfate dodecahydrate
Cat. No.:	B148013

[Get Quote](#)

Ferric Ammonium Sulfate Dodecahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of **ferric ammonium sulfate dodecahydrate**. The information is curated to support researchers, scientists, and professionals in drug development in understanding and utilizing this compound effectively.

Physical Properties

Ferric ammonium sulfate dodecahydrate, also known as iron alum, is a double salt with the general formula $\text{NH}_4\text{Fe}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$.^[1] It presents as pale violet, octahedral crystals.^[1] The violet color of the crystals has been a subject of discussion, with some attributing it to impurities and others considering it an intrinsic property of the compound itself.^[1]

The key physical properties of **ferric ammonium sulfate dodecahydrate** are summarized in the table below for easy reference.

Property	Value
Chemical Formula	<chem>FeNH4(SO4)2·12H2O</chem> ^[2]
Molecular Weight	482.18 g/mol ^[3]
Appearance	Pale violet crystalline solid ^[4]
Melting Point	39 - 41 °C ^[4]
Density	1.71 g/cm ³ ^[5]
Solubility in Water	1240 g/L at 25 °C ^[1]
pH	A 0.1 M aqueous solution has a pH of 2.5. ^[5]

Chemical Properties

Ferric ammonium sulfate dodecahydrate exhibits a range of chemical behaviors stemming from the presence of the ferric ion (Fe^{3+}), ammonium ion (NH_4^+), sulfate ions (SO_4^{2-}), and water of hydration.

Aqueous Solution Chemistry: In aqueous solutions, the compound is acidic due to the hydrolysis of the hydrated ferric ion.^[6] It is a weak oxidizing agent and can be reduced to ferrous ammonium sulfate (Mohr's salt).^[1]

Redox Properties and Indicator Use: The ferric ion in the compound allows it to be used as an indicator in redox titrations, particularly in argentometric titrations for the determination of halides and thiocyanates.^{[3][6]} In these titrations, the ferric ion forms a distinct reddish-brown complex with the thiocyanate ion at the endpoint.^[7]

Thermal Decomposition: Upon heating, **ferric ammonium sulfate dodecahydrate** undergoes decomposition. The process involves the loss of water of hydration, followed by the decomposition of the anhydrous salt. In an inert atmosphere, the decomposition of $(\text{NH}_4)_3\text{Fe}(\text{SO}_4)_3$ can lead to the formation of $\alpha\text{-Fe}_2\text{O}_3$.^[8] The decomposition pathway can be influenced by the experimental conditions.^[8]

Stability: The compound is stable under normal storage conditions but is sensitive to direct sunlight, air, and moisture.^[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of **ferric ammonium sulfate dodecahydrate** are provided below. These are generalized methods and may require optimization based on specific laboratory conditions and equipment.

Determination of Melting Point

The melting point of **ferric ammonium sulfate dodecahydrate** can be determined using a capillary melting point apparatus.

Methodology:

- A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Solubility in Water

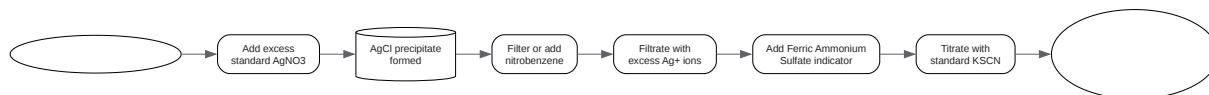
The solubility of **ferric ammonium sulfate dodecahydrate** in water can be determined by preparing a saturated solution at a specific temperature.

Methodology:

- An excess amount of the salt is added to a known volume of deionized water in a beaker.
- The mixture is stirred at a constant temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.
- A known volume of the clear, saturated supernatant is carefully withdrawn using a pipette.
- The withdrawn solution is transferred to a pre-weighed evaporating dish.

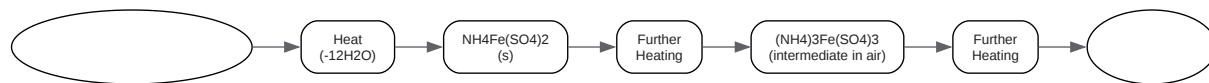
- The water is evaporated by gentle heating in an oven until a constant weight of the dry salt is obtained.
- The solubility is calculated as grams of salt per 100 mL or 100 g of water.

Redox Titration (Volhard Method)


Ferric ammonium sulfate is commonly used as an indicator in the Volhard method for the determination of halide ions. The following is a general procedure for the titration of chloride ions.

Methodology:

- To a solution containing an unknown amount of chloride ions, a known excess of a standard silver nitrate solution is added to precipitate silver chloride.
- The precipitate is filtered, or an organic liquid like nitrobenzene is added to coat the precipitate and prevent its reaction with thiocyanate.
- A few milliliters of a ferric ammonium sulfate indicator solution are added to the filtrate.
- The excess silver ions in the filtrate are then titrated with a standard solution of potassium thiocyanate.
- The endpoint is reached when a permanent, faint reddish-brown color appears, indicating the formation of the iron(III)-thiocyanate complex.
- The concentration of the chloride ions in the original sample can be calculated from the amounts of silver nitrate and potassium thiocyanate used.


Visualizations

Experimental Workflow for Redox Titration (Volhard Method)

[Click to download full resolution via product page](#)

Caption: Workflow of the Volhard method for chloride determination.

Thermal Decomposition Pathway of Ferric Ammonium Sulfate Dodecahydrate

[Click to download full resolution via product page](#)

Caption: Simplified thermal decomposition pathway in air.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium iron(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. mpbio.com [mpbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lobachemie.com [lobachemie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of ferric ammonium sulfate dodecahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b148013#physical-and-chemical-properties-of-ferric-ammonium-sulfate-dodecahydrate\]](https://www.benchchem.com/product/b148013#physical-and-chemical-properties-of-ferric-ammonium-sulfate-dodecahydrate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com